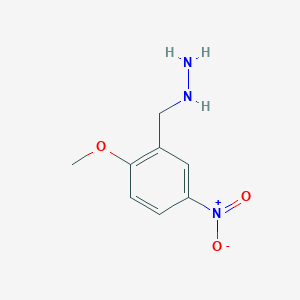

(2-Methoxy-5-nitrobenzyl)hydrazine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H11N3O3 |

|---|---|

Molecular Weight |

197.19 g/mol |

IUPAC Name |

(2-methoxy-5-nitrophenyl)methylhydrazine |

InChI |

InChI=1S/C8H11N3O3/c1-14-8-3-2-7(11(12)13)4-6(8)5-10-9/h2-4,10H,5,9H2,1H3 |

InChI Key |

GPPHZDWKDAUBPD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])CNN |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methoxy 5 Nitrobenzyl Hydrazine

Established Synthetic Routes to Benzylhydrazines

Traditional methods for preparing benzylhydrazines have long relied on two cornerstone strategies: the direct alkylation of hydrazine (B178648) and the reduction of pre-formed precursors like hydrazones.

The most direct approach to forming the benzyl-hydrazine bond is through the nucleophilic substitution reaction between a hydrazine species and a benzyl (B1604629) halide. A straightforward synthesis involves reacting 1-(chloromethyl)-benzene with hydrazine hydrate (B1144303) chemicalbook.com. However, the high nucleophilicity and difunctional nature of hydrazine often lead to undesired side products, such as dialkylation and the formation of symmetrical 1,2-dibenzylhydrazine.

To achieve greater control and selectivity, chemists often employ protected forms of hydrazine. The use of protecting groups like tert-butyloxycarbonyl (Boc), carboxybenzyl (Z), or 9-fluorenylmethoxycarbonyl (Fmoc) on one of the nitrogen atoms allows for mono-alkylation to occur selectively. kirj.ee This strategy is crucial for preventing over-alkylation and directing the benzyl group to the desired nitrogen atom.

Further refinement of these alkylation reactions includes the use of catalysts to enhance reaction rates and yields. Potassium iodide, for instance, can be used to catalyze the alkylation of protected hydrazines with benzyl halides. kirj.ee It functions by generating the more reactive alkyl iodide in situ, which significantly accelerates the reaction. kirj.ee More advanced techniques involve the formation of a highly reactive nitrogen dianion from a protected hydrazine using a strong base like n-butyllithium, which enables highly selective alkylation. organic-chemistry.org The Mitsunobu reaction offers another pathway, allowing for the alkylation of N-acylaminophthalimides with benzyl alcohols, which can then be deprotected to yield the desired 1,1-substituted hydrazine. nih.govorganic-chemistry.org

| Method | Key Reagents | General Conditions | Advantages | Challenges | Reference |

|---|---|---|---|---|---|

| Direct Alkylation | Hydrazine Hydrate, Benzyl Halide | Aqueous or alcohol solvent, room temp. | Simple, direct | Low selectivity, over-alkylation risk | chemicalbook.com |

| Protected Hydrazine Alkylation | Boc-NHNH₂, Benzyl Halide, Base | Organic solvent (ACN, THF) | High selectivity for mono-alkylation | Requires protection/deprotection steps | kirj.ee |

| KI-Catalyzed Alkylation | Protected Hydrazine, Benzyl Halide, KI | Acetonitrile (B52724) (ACN) | Accelerates reaction with less reactive halides | Additional reagent cost | kirj.ee |

| Nitrogen Dianion Alkylation | PhNHNHBoc, n-BuLi, Benzyl Halide | THF, -78 °C | High reactivity and selectivity | Requires cryogenic temps, strong base | organic-chemistry.org |

| Mitsunobu Reaction | N-Acylaminophthalimide, Benzyl Alcohol, Ph₃P, DEAD/DIAD | Anhydrous organic solvent | Uses alcohols instead of halides | Stoichiometric phosphine (B1218219) oxide waste | nih.gov |

Reductive methods provide an alternative pathway, typically involving the formation of a C=N double bond followed by its reduction. A common strategy is the reductive amination (or hydrazination) of an aldehyde. For the target molecule, this would involve the condensation of 2-methoxy-5-nitrobenzaldehyde (B1583642) with hydrazine to form the corresponding hydrazone. This intermediate is then reduced to the hydrazine using a variety of reducing agents. Reagents such as magnesium in methanol (B129727) or sodium cyanoborohydride are effective for this transformation. researchgate.net

Another powerful reductive approach begins with a suitable aniline (B41778) derivative, in this case, 2-methoxy-5-nitroaniline, which is commercially available sigmaaldrich.com. The aniline undergoes diazotization to form a diazonium salt. This intermediate is then reduced to the corresponding hydrazine. Classical methods employ sodium sulfite (B76179) for this reduction orgsyn.org. A related method for synthesizing nitrophenylhydrazines uses sodium pyrosulfite as the reductant under controlled pH and temperature, which can offer high purity and lower costs google.com.

| Method | Starting Material | Key Reagents | Intermediate | Advantages | Reference |

|---|---|---|---|---|---|

| Hydrazone Reduction | Aldehyde (e.g., 2-methoxy-5-nitrobenzaldehyde) | Hydrazine, then NaBH₃CN or Mg/MeOH | Hydrazone | Utilizes readily available aldehydes | researchgate.net |

| Diazonium Salt Reduction | Aniline (e.g., 2-methoxy-5-nitroaniline) | NaNO₂, HCl; then Na₂SO₃ or Na₂S₂O₅ | Diazonium Salt | Starts from common aniline precursors | orgsyn.orggoogle.com |

| Enzymatic Reductive Hydrazination | Aldehyde | Hydrazine, Imine Reductase (IRED) | Hydrazone (enzyme-bound) | High selectivity, green, mild conditions | nih.gov |

Novel Amination and Carbon-Nitrogen Coupling Techniques

Recent advances in synthetic chemistry have introduced innovative methods for forming C-N bonds that bypass traditional multi-step sequences. One such strategy is the direct amination of benzylic C-H bonds. A notable example involves the use of a copper(I) oxide and phenanthroline catalytic system to achieve the oxidative amination of alkylarenes with dialkyl azodicarboxylates. rsc.orgresearchgate.net This method could theoretically be applied to 2-methoxy-5-nitrotoluene to directly install the hydrazine moiety at the benzylic position, offering a highly atom-economical route.

Other modern approaches include photochemical C-N coupling reactions, which can operate under mild conditions without the need for an external photosensitizer organic-chemistry.org. Furthermore, cutting-edge technologies like plasma-microdroplet fusion are being explored for C-N bond formation, enabling catalyst-free reactions by activating atmospheric nitrogen in the presence of the substrate acs.org. These methods represent the frontier of hydrazine synthesis, promising more efficient and direct pathways.

Influence of Substituents on Synthetic Pathway Efficacy and Selectivity

The two substituents on the aromatic ring of (2-Methoxy-5-nitrobenzyl)hydrazine exert profound electronic effects that dictate the feasibility and outcome of synthetic reactions.

The Methoxy (B1213986) Group (-OCH₃): As an electron-donating group (EDG), the methoxy substituent activates the benzene (B151609) ring towards electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. It also increases the electron density of the benzyl system.

The Nitro Group (-NO₂): Conversely, the nitro group is a powerful electron-withdrawing group (EWG). It deactivates the ring towards electrophilic attack and directs incoming groups to the meta position. Crucially, it increases the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack in SN2-type alkylation reactions. It also increases the acidity of the benzylic protons, which can be a factor in reactions involving base-mediated C-H activation.

Scale-Up Considerations and Green Chemistry Approaches in Synthesis

Transitioning a synthetic route from the laboratory bench to industrial scale requires careful consideration of safety, cost, and environmental impact. Many traditional hydrazine syntheses rely on hazardous materials like hydrazine hydrate and highly reactive organometallics (e.g., n-BuLi), which pose significant challenges for large-scale production.

Green chemistry principles offer a framework for developing safer and more sustainable alternatives. Key strategies applicable to the synthesis of this compound include:

Catalysis: Employing catalytic amounts of substances instead of stoichiometric reagents minimizes waste. Examples include KI-catalyzed alkylations kirj.ee, copper-catalyzed C-H amination rsc.org, and heterogeneous platinum catalysts for reductive aminations acs.org.

Enzymatic Synthesis: Biocatalysis, such as the use of imine reductases (IREDs), operates under mild, aqueous conditions, offering high selectivity and an excellent environmental profile nih.gov.

Safer Solvents: The use of water as a reaction solvent, where possible, is a cornerstone of green chemistry, as demonstrated in some multi-component reactions for related heterocyclic systems rsc.org.

Atom Economy: Designing reactions that incorporate the maximum number of atoms from the reactants into the final product is crucial. Direct C-H amination, for instance, offers a higher atom economy than multi-step protection/deprotection sequences. The twelve principles of green chemistry provide a guide to reducing the environmental footprint of chemical manufacturing by minimizing waste and avoiding hazardous substances. wjpmr.com

Chemical Reactivity and Mechanistic Investigations of 2 Methoxy 5 Nitrobenzyl Hydrazine

Nucleophilic Reactivity of the Hydrazine (B178648) Moiety

The hydrazine group is characterized by the presence of two adjacent nitrogen atoms, each with a lone pair of electrons, making it a potent nucleophile. The nucleophilicity of hydrazines is a complex phenomenon, and they often exhibit enhanced reactivity compared to amines of similar basicity, a phenomenon sometimes referred to as the "alpha-effect."

Condensation Reactions with Carbonyl Compounds

A hallmark reaction of hydrazines is their condensation with aldehydes and ketones to form hydrazones. This reaction is a versatile method for creating carbon-nitrogen double bonds (C=N) and is fundamental in synthetic organic chemistry.

(2-Methoxy-5-nitrobenzyl)hydrazine readily reacts with a wide range of carbonyl compounds in the presence of an acid catalyst to yield the corresponding (2-Methoxy-5-nitrobenzyl)hydrazones. The reaction involves the nucleophilic attack of the terminal nitrogen atom of the hydrazine on the electrophilic carbonyl carbon, followed by dehydration to form the stable hydrazone product.

The general reaction is as follows: CH₃OC₆H₃(NO₂)CH₂NHNH₂ + R¹C(=O)R² → CH₃OC₆H₃(NO₂)CH₂NHN=C(R¹)R² + H₂O

This reaction is broadly applicable, and a variety of substituted hydrazones can be synthesized by selecting the appropriate aldehyde or ketone.

Table 1: Examples of Hydrazone Formation from this compound

The formation of hydrazones is a reversible reaction, and its rate and equilibrium position are influenced by several factors, most notably the pH of the reaction medium. The reaction is typically catalyzed by acid. The catalytic role of acid is to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the hydrazine.

However, at very low pH, the hydrazine itself can be protonated, forming a hydrazinium (B103819) ion. This non-nucleophilic species cannot initiate the reaction, leading to a decrease in the reaction rate. Consequently, the rate of hydrazone formation generally exhibits a maximum at a mildly acidic pH, typically in the range of 4-6.

The thermodynamics of the reaction are governed by the stability of the reactants and products. The formation of the C=N double bond and the release of a stable molecule like water drive the reaction towards the product side. The equilibrium can often be shifted further by removing water from the reaction mixture as it is formed.

Intramolecular Cyclization Reactions for Heterocycle Formation

The hydrazones and related derivatives of this compound are valuable intermediates for the synthesis of various nitrogen-containing heterocyclic compounds. These cyclization reactions provide access to important structural motifs found in many biologically active molecules.

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. The Knorr pyrazole (B372694) synthesis and related methods are the most common routes for their preparation, involving the reaction of a hydrazine with a 1,3-dicarbonyl compound. youtube.com

This compound can be reacted with various 1,3-dicarbonyls, such as acetylacetone, to produce 1-((2-Methoxy-5-nitrobenzyl)yl)-3,5-dimethyl-1H-pyrazole. The reaction proceeds through initial condensation to form a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

Similarly, reaction with α,β-unsaturated aldehydes and ketones yields dihydropyrazoles (pyrazolines). These can often be oxidized in situ or in a subsequent step to the corresponding pyrazole. Multicomponent reactions involving an aldehyde, an active methylene (B1212753) compound like malononitrile, and a hydrazine are also powerful methods for synthesizing highly substituted pyrazole derivatives. nih.gov

Table 2: Synthesis of Pyrazole Derivatives

| Reagent | Resulting Heterocycle | General Structure of Product |

|---|---|---|

| Acetylacetone (1,3-diketone) | Pyrazole | 1-((2-Methoxy-5-nitrobenzyl)yl)-3,5-dimethyl-1H-pyrazole |

| Benzoylacetone (1,3-diketone) | Pyrazole | 1-((2-Methoxy-5-nitrobenzyl)yl)-3-methyl-5-phenyl-1H-pyrazole |

| Chalcone (α,β-unsaturated ketone) | Dihydropyrazole (Pyrazoline) | 1-((2-Methoxy-5-nitrobenzyl)yl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole |

| Ethyl Acetoacetate (β-ketoester) | Pyrazolone | 1-((2-Methoxy-5-nitrobenzyl)yl)-3-methyl-1H-pyrazol-5(4H)-one |

1,3,4-Oxadiazoles are five-membered heterocycles containing one oxygen and two nitrogen atoms. They are typically synthesized from acid hydrazides. To prepare these heterocycles from this compound, it must first be converted into a corresponding acid hydrazide (an N-acylhydrazine). This is achieved by reacting the hydrazine with an acylating agent, such as an acid chloride or anhydride.

The resulting N'-((2-methoxy-5-nitrophenyl)methyl)benzohydrazide can then undergo cyclodehydration to form the 1,3,4-oxadiazole (B1194373) ring. This cyclization is commonly effected by refluxing with dehydrating agents like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or polyphosphoric acid. researchgate.netmdpi.com

For instance, acylation of this compound with benzoyl chloride would yield N'-((2-methoxy-5-nitrophenyl)methyl)benzohydrazide. Subsequent treatment with phosphorus oxychloride would furnish 2-((2-methoxy-5-nitrobenzyl)amino)-5-phenyl-1,3,4-oxadiazole. A variety of substituents can be introduced at the 5-position of the oxadiazole ring by choosing the appropriate acylating agent. ej-chem.org

Formation of Tetrazines and Other Nitrogen-Rich Systems

The synthesis of 1,2,4,5-tetrazines, a class of nitrogen-rich heterocycles with applications in bioorthogonal chemistry and materials science, often involves the condensation of hydrazines with various precursors. acs.orgrsc.orgrsc.orgnih.govnih.gov The reactivity of this compound in such transformations is anticipated to be influenced by the electronic nature of its substituents.

One of the primary routes to symmetrically substituted 3,6-di-substituted-1,2,4,5-tetrazines is the Pinner reaction, which involves the self-condensation of imidoester hydrochlorides, or related "Pinner-like" reactions starting from nitriles and hydrazine. nih.gov For unsymmetrically substituted tetrazines, a common strategy involves the reaction of a nitrile with a formamidine (B1211174) salt in the presence of hydrazine. rsc.org

Given the structure of this compound, it could potentially serve as the hydrazine component in reactions with nitriles or orthoesters to form tetrazines or other nitrogen-containing heterocycles. For instance, the reaction with an orthoester, such as triethyl orthoformate, in the presence of a suitable catalyst, could lead to the formation of a 1,3,4-oxadiazole, which can be a precursor to tetrazines. nih.gov

In addition to tetrazines, this compound could be a precursor for other nitrogen-rich systems. For example, intramolecular cyclization reactions of nitro-substituted benzyl (B1604629) derivatives are known to yield cinnolines and other fused heterocyclic systems. acs.org It is plausible that under specific reaction conditions, the nitro group and the hydrazine moiety of this compound could undergo an intramolecular redox cyclization to form a novel heterocyclic scaffold.

Table 1: Plausible Reactions for the Formation of Nitrogen-Rich Systems from this compound

| Reactant(s) | Potential Product(s) | Reaction Type | Notes |

| This compound, R-CN | 3-Aryl-6-(2-methoxy-5-nitrobenzyl)-1,2,4,5-tetrazine | Pinner-like reaction | The reactivity would be dependent on the nature of the 'R' group and the catalytic conditions. |

| This compound, HC(OEt)₃ | 2-(2-Methoxy-5-nitrobenzyl)-1,3,4-oxadiazole | Cyclocondensation | This could be a potential intermediate for further transformations into tetrazines. |

| This compound | Fused heterocyclic systems (e.g., Cinnoline derivatives) | Intramolecular Redox Cyclization | This would likely require specific catalysts or reaction conditions to facilitate the intramolecular reaction between the nitro and hydrazine groups. acs.org |

Oxidative Transformations and Radical Generation Pathways

The oxidation of hydrazine derivatives can lead to a variety of products, including the formation of radical species. The oxidation of this compound is expected to be a complex process, with the potential for several competing reaction pathways. The presence of the benzylic protons and the hydrazine moiety provides sites for oxidative attack.

Studies on the oxidation of benzyl-substituted hydrazine derivatives with reagents like lead tetra-acetate have shown that the course of the reaction can be highly dependent on the substitution pattern. orgsyn.org For instance, oxidative debenzylation is a possible outcome. In the case of this compound, oxidation could lead to the formation of a benzyl radical, a hydrazyl radical, or other reactive intermediates.

The formation of carbon-centered radicals from the metabolism of hydrazine derivatives has been investigated using spin-trapping techniques. nih.gov These studies have shown that the pathway of radical generation is dependent on the substitution of the hydrazine. It is plausible that the oxidation of this compound could generate a (2-methoxy-5-nitrobenzyl) radical through homolytic cleavage of the C-N bond.

The stability of the potential radical intermediates would play a crucial role in determining the major reaction pathway. The benzyl radical would be stabilized by resonance with the aromatic ring, and this stabilization would be further influenced by the methoxy (B1213986) and nitro substituents. The electron-donating methyoxy group can stabilize a radical at the benzylic position, while the electron-withdrawing nitro group would have a destabilizing effect.

Table 2: Potential Oxidative Transformation Products and Radical Intermediates of this compound

| Oxidant | Potential Product(s) / Intermediate(s) | Reaction Pathway |

| Lead Tetra-acetate | 2-Methoxy-5-nitrobenzaldehyde (B1583642), Nitrogen gas | Oxidative Debenzylation |

| Peroxides / Other radical initiators | (2-Methoxy-5-nitrobenzyl) radical, Hydrazyl radical | Radical Formation |

| Biological systems (e.g., neutrophils) | Carbon-centered radicals | Metabolic Oxidation nih.gov |

Exploration of Reaction Mechanisms via Spectroscopic and Computational Approaches

Elucidating the reaction mechanisms of this compound would require a combination of spectroscopic and computational methods.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for characterizing the starting material and any stable reaction products. In-situ NMR monitoring could provide insights into the reaction progress and the formation of intermediates.

Infrared (IR) Spectroscopy: IR spectroscopy would be useful for identifying key functional groups in the reactants and products, such as the N-H stretches of the hydrazine, the C=N bonds in any imine or tetrazine products, and the N-O stretches of the nitro group.

Electron Spin Resonance (ESR) Spectroscopy: If radical intermediates are formed during oxidative transformations, ESR spectroscopy would be the primary technique for their detection and characterization. nih.govrsc.org Spin trapping experiments could be employed to identify transient radical species. nih.gov

Computational Approaches:

Density Functional Theory (DFT) Calculations: DFT calculations could be used to model the geometric and electronic structures of this compound and its potential reaction products. rsc.org Furthermore, transition state calculations could be performed to investigate the energy barriers of different reaction pathways, such as tetrazine formation or oxidative decomposition. acs.org This would help in predicting the most likely reaction mechanisms.

Molecular Dynamics (MD) Simulations: MD simulations could be used to study the conformational dynamics of the molecule and its interactions with solvents or other reactants, providing a more complete picture of the reaction environment.

By combining these experimental and computational approaches, a detailed understanding of the chemical reactivity and mechanistic pathways of this compound could be achieved.

Derivatization and Structural Modification Strategies

N-Alkylation and N-Acylation of the Hydrazine (B178648) Moiety

The hydrazine group is a potent nucleophile, readily undergoing reactions with electrophiles such as alkyl halides and acylating agents.

N-Alkylation: The nitrogen atoms of the hydrazine can be alkylated using various alkylating agents. The reaction of substituted hydrazines with alkyl halides is a common method for introducing alkyl groups. organic-chemistry.org For instance, the reaction with benzyl (B1604629) halides can proceed to yield mono- or di-alkylated products. nih.gov The choice of solvent and base can influence the extent and selectivity of the alkylation. uno.edu Metal-catalyzed N-alkylation reactions, for example, using iridium or ruthenium complexes, have also been developed for the efficient alkylation of amines and their derivatives with alcohols, which represents a greener alternative to traditional methods using alkyl halides. nih.gov The reactivity of the two nitrogen atoms in the hydrazine can differ, leading to potential regioselectivity issues which are discussed in a later section.

N-Acylation: Acylation of the hydrazine moiety is another important transformation, typically achieved using acyl chlorides or anhydrides. These reactions lead to the formation of N-acylhydrazines, which are precursors to a variety of heterocyclic compounds and other functionalized molecules. wustl.edunih.gov The reaction conditions can be controlled to achieve mono- or di-acylation. wustl.edu The use of N-acylbenzotriazoles as acylating agents provides a mild and efficient method for the acylation of amines and hydrazines. organic-chemistry.org

Table 1: Representative N-Alkylation and N-Acylation Reactions of Hydrazine Derivatives

| Reaction Type | Reagent Example | Product Type | Reference |

| N-Alkylation | Benzyl Bromide | N-Benzylhydrazine | nih.gov |

| N-Alkylation | Benzyl Alcohol (Ir catalyst) | N-Benzylhydrazine | nih.gov |

| N-Acylation | Benzoyl Chloride | N-Benzoylhydrazine | wustl.edu |

| N-Acylation | Acetic Anhydride | N-Acetylhydrazine | wustl.edu |

| N-Acylation | N-Acylbenzotriazole | N-Acylhydrazine | organic-chemistry.org |

Functional Group Interconversions on the Aromatic Ring System

The methoxy (B1213986) and nitro groups on the aromatic ring of (2-Methoxy-5-nitrobenzyl)hydrazine offer further opportunities for structural modification.

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group using various reducing agents. Common methods include catalytic hydrogenation (e.g., using Pd/C and H₂) or chemical reduction with metals in acidic media (e.g., Sn/HCl or Fe/HCl). vanderbilt.edu This transformation is crucial as it introduces a new nucleophilic center on the aromatic ring, opening up possibilities for further derivatization, such as diazotization followed by Sandmeyer reactions or acylation of the newly formed amino group. The resulting aminobenzylhydrazine is a versatile intermediate for the synthesis of various heterocyclic systems.

Modification of the Methoxy Group: The methoxy group is generally stable, but under certain conditions, it can be cleaved to yield a phenolic hydroxyl group. This is typically achieved using strong acids like HBr or Lewis acids such as BBr₃. ub.edu The resulting phenol (B47542) can then be subjected to O-alkylation or other reactions characteristic of phenols. This provides a route to introduce a different alkoxy group or other functionalities at this position.

Table 2: Key Functional Group Interconversions

| Starting Group | Reagent(s) | Resulting Group | Reference |

| Nitro (-NO₂) | H₂, Pd/C or Sn/HCl | Amino (-NH₂) | vanderbilt.edu |

| Methoxy (-OCH₃) | HBr or BBr₃ | Hydroxyl (-OH) | ub.edu |

Regioselectivity and Stereoselectivity in Derivatization

Regioselectivity in N-Alkylation and N-Acylation: The hydrazine moiety in this compound has two nitrogen atoms, Nα (adjacent to the benzyl group) and Nβ (the terminal nitrogen). These two atoms exhibit different nucleophilicities, which can lead to regioselectivity in alkylation and acylation reactions. The Nβ atom is generally more nucleophilic and less sterically hindered, making it the preferred site for initial attack by many electrophiles. However, the reaction conditions, including the nature of the electrophile, solvent, and base, can influence the regiochemical outcome. organic-chemistry.orgresearchgate.net For example, selective alkylation at either nitrogen atom of a protected hydrazine has been achieved by forming a nitrogen dianion, allowing for precise control over the substitution pattern. organic-chemistry.org In acylation reactions of substituted arylhydrazines, controlled conditions can lead to the formation of specific N-acylphenylhydrazides. wustl.edu

Stereoselectivity: If the derivatization process introduces a chiral center, the stereochemical outcome becomes an important consideration. For instance, in the synthesis of certain polyfunctionalized architectures, the stereochemistry of the newly formed centers can be influenced by existing chiral elements in the molecule or by the use of chiral catalysts or reagents. While this compound itself is achiral, derivatization reactions, particularly those involving the formation of new carbon-nitrogen or carbon-carbon bonds, can create stereocenters. The control of stereoselectivity in such reactions is a key aspect of modern organic synthesis.

Synthesis of Polyfunctionalized Architectures Utilizing the Compound

The diverse reactivity of this compound and its derivatives makes it a valuable precursor for the synthesis of complex, polyfunctionalized molecules.

The hydrazine functionality is a key component in the synthesis of various nitrogen-containing heterocycles. For example, condensation of hydrazine derivatives with dicarbonyl compounds is a classical method for the preparation of pyrazoles. researchgate.net Similarly, reactions with other bifunctional reagents can lead to the formation of pyridazines, triazines, and other heterocyclic systems. nih.gov

The presence of multiple reactive sites allows for the construction of complex molecular scaffolds through multi-step synthetic sequences. For instance, after reduction of the nitro group to an amine, the resulting di-functionalized intermediate can be used in reactions that involve both the hydrazine and the newly formed amino group, leading to the formation of fused heterocyclic systems. The synthesis of polyfunctionalized hexahydropyrimidines has been demonstrated using reactions of related substrates with hydrazine hydrate (B1144303). researchgate.net A series of 1,3-disubstituted pyrrolidinone derivatives have also been synthesized from precursors containing a hydrazine moiety. researchgate.net These strategies are fundamental in medicinal chemistry and materials science for the creation of novel compounds with specific biological or physical properties.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. A typical DFT analysis for (2-Methoxy-5-nitrobenzyl)hydrazine would involve a method like B3LYP combined with a basis set such as 6-311++G(d,p) to accurately model its geometry and electronic properties.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's reactivity. The HOMO is the region from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the region most likely to accept electrons, acting as an electrophile.

For this compound, the HOMO is expected to be localized primarily on the hydrazine (B178648) (-NH-NH2) moiety, as the lone pair electrons on the nitrogen atoms are the highest in energy. Conversely, the LUMO is anticipated to be distributed across the nitro-substituted benzene (B151609) ring. The strong electron-withdrawing nature of the nitro group (-NO2) creates a low-energy orbital capable of accepting electron density.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of chemical stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. Studies on similar hydrazine derivatives show that substituents on the aromatic ring significantly influence this gap.

Table 1: Predicted Frontier Molecular Orbital Properties (Note: These values are illustrative, based on typical results for analogous nitroaromatic hydrazines, and not from direct calculation on this compound.)

| Parameter | Predicted Value (eV) | Description |

|---|---|---|

| EHOMO | -6.5 eV | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -2.1 eV | Energy of the Lowest Unoccupied Molecular Orbital |

DFT calculations can accurately predict the vibrational spectra (Infrared and Raman) of a molecule. By calculating the second derivatives of the energy with respect to atomic positions, one can determine the frequencies and intensities of the vibrational modes. These theoretical spectra are crucial for interpreting experimental data. For instance, a DFT study on the related compound 2-hydroxy-3-methoxy-5-nitrobenzaldehyde (B99842) successfully assigned its vibrational modes by comparing calculated frequencies with experimental FT-IR and FT-Raman spectra.

For this compound, characteristic vibrational frequencies would be expected for key functional groups. The N-H stretching vibrations of the hydrazine group would appear in the 3200-3400 cm⁻¹ region. The asymmetric and symmetric stretching modes of the nitro group (-NO2) would produce strong peaks around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. Aromatic C-H and C-C stretching, as well as the C-O-C stretch of the methoxy (B1213986) group, would also have distinct, predictable frequencies.

Table 2: Predicted Key Vibrational Frequencies (Note: These are representative frequency ranges and not from direct calculation.)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Hydrazine (-NH2) | N-H Stretch | 3350 - 3250 |

| Nitro (-NO2) | Asymmetric Stretch | 1540 - 1510 |

| Nitro (-NO2) | Symmetric Stretch | 1360 - 1330 |

| Methoxy (-OCH3) | C-O-C Stretch | 1250 - 1200 |

The Molecular Electrostatic Potential (MEP) surface is a color-coded map that reveals the charge distribution within a molecule. It is used to predict sites for electrophilic and nucleophilic attack. Red regions indicate negative electrostatic potential (electron-rich areas), which are susceptible to electrophilic attack, while blue regions indicate positive electrostatic potential (electron-poor areas), which are susceptible to nucleophilic attack.

In this compound, the MEP surface would show the most negative potential (red) localized on the oxygen atoms of the nitro group and the nitrogen atoms of the hydrazine group. These areas are rich in electrons from lone pairs. The most positive potential (blue) would likely be found around the hydrogen atoms of the hydrazine group and the aromatic ring, which are electron-deficient. This mapping reinforces the understanding of the molecule's reactive sites.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the intuitive Lewis structure of bonds, lone pairs, and core orbitals.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can model the entire pathway of a chemical reaction, from reactants to products, through an intermediate transition state. By calculating the potential energy surface, researchers can identify the lowest-energy path and determine the structure and energy of the transition state. The energy of this transition state corresponds to the activation energy of the reaction, which dictates the reaction rate. For a molecule like this compound, this type of analysis would be essential in predicting its behavior in synthetic reactions, such as condensations with aldehydes or ketones to form hydrazones.

Conformational Analysis and Tautomeric Equilibria Investigations

Molecules with rotatable single bonds can exist in multiple spatial arrangements called conformers. This compound has several such bonds, including the C-C bond between the ring and the methylene (B1212753) bridge, and the C-N and N-N bonds of the hydrazine group. A conformational analysis would involve systematically rotating these bonds and calculating the energy of each resulting structure to find the most stable, lowest-energy conformer.

Furthermore, hydrazine derivatives can exhibit tautomerism. Theoretical calculations could be used to investigate the relative energies and stabilities of different tautomeric forms of the molecule, determining which form is most likely to exist under equilibrium conditions. Studies on similar heterocyclic systems have shown that the relative stability of conformers and tautomers is highly dependent on subtle electronic and steric effects.

Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

A Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is predicated on the availability of a solved crystal structure, typically in the form of a Crystallographic Information File (CIF). From the CIF data, the electron distribution of a molecule within the crystal is calculated, and a surface is generated that delineates the space where the molecule's electron density is greater than that of its neighbors.

Key parameters derived from a Hirshfeld surface analysis include:

d_norm (Normalized Contact Distance): This property is mapped onto the Hirshfeld surface to identify regions of significant intermolecular contact. Red areas on the d_norm surface indicate contacts shorter than the van der Waals radii of the interacting atoms, signifying strong interactions like hydrogen bonds. Blue regions represent contacts longer than the van der Waals radii, and white areas denote contacts of approximately the van der Waals separation.

d_i and d_e (Internal and External Distances): These are the distances from any point on the Hirshfeld surface to the nearest nucleus inside and outside the surface, respectively. A 2D plot of d_i versus d_e, known as a fingerprint plot, provides a quantitative summary of the different types of intermolecular contacts.

Without the foundational crystal structure data for this compound, it is not possible to generate these surfaces or plots, nor to compile the corresponding data tables detailing the percentage contributions of various intermolecular contacts. While studies on analogous compounds, such as other nitrophenyl hydrazine derivatives, exist and provide insights into the types of interactions that might be expected (e.g., hydrogen bonds involving the nitro and hydrazine groups, π-π stacking of the aromatic rings), a scientifically accurate and specific analysis for this compound cannot be performed.

Therefore, the detailed research findings and data tables requested for this section cannot be provided.

Advanced Analytical Methodologies for Chemical Characterization and Reaction Monitoring

Spectroscopic Techniques for Structural Elucidation of Reaction Intermediates and Products

Spectroscopic methods are indispensable for the unambiguous identification and structural elucidation of "(2-Methoxy-5-nitrobenzyl)hydrazine" and its related species. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the molecular framework and functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental tools for determining the carbon-hydrogen framework of "this compound". In a typical ¹H NMR spectrum, the chemical shifts of the protons are influenced by their local electronic environment. For instance, the protons of the methoxy (B1213986) group (-OCH₃) would appear as a singlet, while the aromatic protons would exhibit a complex splitting pattern due to their coupling with each other. The protons of the hydrazine (B178648) moiety (-NHNH₂) would also give rise to distinct signals.

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the characteristic functional groups within a molecule. For "this compound," key vibrational bands would be expected for the N-H stretching of the hydrazine group, the C-H stretching of the aromatic ring and methoxy group, the N=O stretching of the nitro group, and the C-O stretching of the methoxy ether linkage. The IR spectrum of a related compound, 2-methoxybenzhydrazide, shows characteristic absorption bands that can be used for comparison. nist.gov Similarly, the IR spectrum of p-nitrophenyl hydrazine provides reference points for the vibrations associated with the nitrophenyl and hydrazine moieties. nist.gov A study on 2-cyano-N'-(2-cyano-3-(4-nitrophenyl)acryloyl)-3-(4-nitrophenyl)acrylohydrazide reported an N-H stretching vibration at 3271 cm⁻¹ and a C=O stretching at 1677 cm⁻¹. mdpi.com

Mass Spectrometry (MS): Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a compound, which aids in its identification. For "this compound" (C₇H₉N₃O₃), the expected monoisotopic mass is approximately 183.06 g/mol . chemicalbridge.co.uk High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition. The fragmentation pattern observed in the mass spectrum can also offer structural insights. For instance, the cleavage of the benzyl-hydrazine bond would be an expected fragmentation pathway. Predicted collision cross-section (CCS) values for a positional isomer, (2-methoxy-4-nitrophenyl)hydrazine, suggest how the ion's shape and size can be characterized in the gas phase. uni.lu

Table 1: Representative Spectroscopic Data for Compounds Analogous to this compound

| Analytical Technique | Compound | Characteristic Signals/Bands | Reference |

| ¹H NMR | 2-Methoxy-5-nitrophenol | δ 7.83-7.77 (m, Ar-H), 6.91 (d, Ar-H), 5.95 (s, OH), 4.01 (s, OCH₃) ppm (in CDCl₃) | chemicalbook.com |

| ¹H NMR | Hydrazides | δNH₂: ~3.1-3.4 ppm, δNH: ~6.3-6.5 ppm (in DMSO) | researchgate.net |

| IR | 2-Cyano-N'-(2-cyano-3-(4-nitrophenyl)acryloyl)-3-(4-nitrophenyl)acrylohydrazide | 3271 cm⁻¹ (N-H), 2221 cm⁻¹ (C≡N), 1677 cm⁻¹ (C=O) | mdpi.com |

| IR | 2-Methoxybenzhydrazide | Characteristic bands for N-H, C=O, and C-O-C stretching | nist.gov |

| MS | (2-Methoxy-4-nitrophenyl)hydrazine | Predicted [M+H]⁺ at m/z 184.07167 | uni.lu |

| MS | 2-Cyano-N'-(2-cyano-3-(4-nitrophenyl)acryloyl)-3-(4-nitrophenyl)acrylohydrazide | M⁺ at m/z 432 | mdpi.com |

Chromatographic Methods for Purity Assessment and Reaction Progress Monitoring

Chromatographic techniques are essential for separating "this compound" from starting materials, byproducts, and other impurities, thereby allowing for its purification and the assessment of its purity. These methods are also invaluable for monitoring the progress of a chemical reaction over time.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient method for the separation and quantification of non-volatile and thermally sensitive compounds like "this compound". A typical HPLC setup would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. Detection is commonly achieved using a UV-Vis detector, as the nitroaromatic chromophore in the molecule would absorb strongly in the UV region. While specific HPLC methods for this compound are not detailed in the provided search results, the general principles of HPLC for hydrazine derivatives are well-established. researchgate.net

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective chromatographic technique used for qualitatively monitoring reaction progress and identifying the components in a mixture. A small amount of the reaction mixture is spotted onto a TLC plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then developed in a suitable solvent system (mobile phase). The separated components are visualized, often under UV light. The relative retention factor (Rf) values of the starting materials and products indicate the extent of the reaction. For instance, in the synthesis of imidazo[2,1-c] mdpi.comchemicalbridge.co.uknih.govtriazol-3(5H)-imines from hydrazine derivatives, TLC was used to control the progress of the reaction. semanticscholar.org

Table 2: Chromatographic Methods Applicable to this compound and its Derivatives

| Chromatographic Method | Application | Typical Stationary Phase | Typical Mobile Phase/Eluent | Detection Method | Reference |

| HPLC | Purity assessment, Quantification | C18 (Reversed-phase) | Acetonitrile/Water or Methanol (B129727)/Water gradients | UV-Vis | researchgate.net |

| TLC | Reaction monitoring, Qualitative analysis | Silica gel | Ethyl acetate/Hexane or Dichloromethane/Methanol mixtures | UV light | semanticscholar.org |

| Gas Chromatography (GC) | Analysis of volatile derivatives | Capillary columns (e.g., polysiloxane phases) | - | Mass Spectrometry (MS) | researchgate.net |

X-ray Crystallography for Solid-State Structure Determination of Derivatives

The process involves growing a single crystal of the compound, which is then irradiated with a beam of X-rays. The diffraction pattern produced is analyzed to generate an electron density map, from which the positions of the atoms in the crystal lattice can be determined. This technique has been successfully applied to elucidate the structures of various hydrazine derivatives, such as in the study of 2-aryl-6,7-dihydro-2H-imidazo[2,1-c] mdpi.comchemicalbridge.co.uknih.govtriazol-3(5H)-imine derivatives, where the structures of key intermediates and products were confirmed by single-crystal X-ray analyses. semanticscholar.org Such analyses provide unequivocal proof of structure and can reveal details about intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing.

Applications in Advanced Organic Synthesis and Materials Chemistry

Precursor Role in the Synthesis of Novel Heterocyclic Scaffolds

The hydrazine (B178648) functional group is a cornerstone in the synthesis of a wide array of nitrogen-containing heterocycles. (2-Methoxy-5-nitrobenzyl)hydrazine, through its derivatives like hydrazones, serves as a key starting material for creating diverse heterocyclic systems. The reaction of a hydrazine derivative with an aldehyde, for instance, leads to the formation of a hydrazone. ontosight.ai These hydrazones can then undergo further transformations to yield various heterocyclic rings.

One common application is in the synthesis of five- and seven-membered heterocyclic compounds. For example, a benzohydrazide, formed from the reaction of an ester with hydrazine hydrate (B1144303), can be converted into a Schiff base and subsequently cyclized to form oxadiazole derivatives. Similarly, reactions of α,β-unsaturated ketones with hydrazine derivatives are a well-established route to pyrazoline rings, which are five-membered heterocycles. researchgate.net The presence of the 2-methoxy-5-nitrophenyl substituent on the hydrazine starting material introduces specific electronic and steric properties to the resulting heterocyclic scaffold, influencing its reactivity and potential applications.

| Starting Material Class | Reagent | Resulting Heterocycle |

| Hydrazone (from Aldehyde) | Varies (e.g., acid, heat) | Oxadiazoles, Pyrazolines, etc. |

| α,β-Unsaturated Ketone | Hydrazine Derivative | Pyrazoline |

| Ester | Hydrazine Hydrate | Benzohydrazide (intermediate) |

Utilization as a Reagent in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. semanticscholar.org Substituted hydrazines are valuable components in MCRs for the synthesis of diverse heterocyclic structures. These reactions offer a streamlined approach to generating molecular complexity from simple building blocks. semanticscholar.org

For instance, the Biginelli-like MCR of 3-amino-1,2,4-triazole with aldehydes and α-carbonyl CH-acids can lead to various heterocyclic products depending on the reaction conditions. semanticscholar.org While a specific MCR involving this compound is not detailed in the provided search results, the general reactivity of hydrazines and their derivatives in such reactions is well-documented. A notable example is the three-component reaction of an aldehyde, an aminoazole, and a ketone, which can yield complex fused heterocyclic systems like tetrahydro ontosight.aicymitquimica.comchemscene.comtriazolo[1,5-a]pyrimidines. researchgate.net The electronically distinct 2-methoxy-5-nitrophenyl group would be expected to influence the course and outcome of such MCRs, potentially leading to novel molecular frameworks.

Contribution to the Development of Chemical Libraries for Screening (non-biological)

The development of chemical libraries containing a wide diversity of structures is crucial for screening and identifying compounds with desired properties. The versatility of this compound and its derivatives in forming various heterocyclic scaffolds makes it a valuable tool for generating such libraries. The ability to participate in multi-component reactions further enhances its utility in this area, as MCRs are well-suited for creating large and diverse sets of compounds in an efficient manner. nih.gov

By systematically varying the other components in reactions involving this hydrazine derivative, a vast number of unique molecules can be synthesized. For example, reacting a hydrazone derived from 2-methoxy-5-nitrobenzaldehyde (B1583642) with a variety of substituted reagents can lead to a library of related but structurally distinct heterocyclic compounds. ontosight.ai These libraries can then be screened for various non-biological properties, contributing to the discovery of new molecules with interesting chemical or physical characteristics.

Potential as a Building Block for Functional Materials

The unique electronic properties conferred by the methoxy (B1213986) and nitro groups on the aromatic ring of this compound suggest its potential as a building block for functional materials. Hydrazone-based molecules, for instance, have been investigated as molecular switches, which are essential components of smart materials. acs.org These switches can respond to external stimuli such as light or changes in pH, leading to alterations in their structure and properties. acs.org

The synthesis of functional materials often relies on the incorporation of specific molecular motifs that impart desired characteristics. The (2-methoxy-5-nitro)phenyl group, when integrated into larger molecular or polymeric structures, could influence properties relevant to optical materials. While direct synthesis of specific materials from this compound is not explicitly described, the established use of similar hydrazone building blocks in creating stimuli-responsive systems highlights its potential in this field. acs.org The synthesis of such materials would involve incorporating the hydrazine derivative into a larger molecular framework designed to exhibit specific functional properties. chemscene.com

Future Research Directions and Unexplored Avenues

Investigation of Catalytic Transformations

The presence of both a nitro group and a hydrazine (B178648) moiety makes (2-Methoxy-5-nitrobenzyl)hydrazine a versatile substrate for various catalytic transformations. Aromatic amines are crucial intermediates in the chemical industry and are typically produced through the catalytic reduction of nitroaromatic compounds. nih.gov Future research should explore the selective catalytic reduction of the nitro group in this compound to an amino group, which would yield (2-Amino-5-methoxybenzyl)hydrazine, a potentially valuable building block.

Recent advancements in the catalytic reduction of nitroaromatics offer promising methodologies. For example, metal-free catalysts like phosphorus-doped carbon nanotubes (P-CNTs) have shown high efficiency and selectivity in the hydrogenation of nitroaromatics under mild conditions. rsc.org Heterogeneous catalysts with rhenium sub-nanostructures have also been reported for the effective reduction of various nitroaromatic compounds. nih.gov A novel method using a Mo(VI) catalyst with pinacol (B44631) as a reducing agent offers an environmentally friendly route to anilines from nitroarenes. innoget.com Additionally, the presence of catalytic amounts of vanadium compounds has been shown to prevent the accumulation of undesirable hydroxylamine (B1172632) intermediates during the catalytic hydrogenation of aromatic nitro compounds. google.com

The hydrazine moiety itself can participate in catalytic reactions. The development of an air-stable, phosphine-free ruthenium catalyst for the reduction of hydrazine to ammonia (B1221849) highlights the potential for N-N bond cleavage reactions. rsc.org Conversely, the hydrazine group can be a key component in forming new N-N bonds, as demonstrated in the nickel-catalyzed N-N cross-coupling of O-benzoylated hydroxamates with amines to produce hydrazides. organic-chemistry.org

Computational Design of Novel Derivatives with Tailored Reactivity

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, guiding the synthesis of new derivatives with desired characteristics. Theoretical studies on the reduction mechanism of Np(VI) by hydrazine derivatives have successfully correlated the reduction ability with the electronic properties of the hydrazine. acs.org Such computational approaches can be applied to this compound to design novel derivatives with tailored reactivity.

By modeling the electronic effects of different substituents on the aromatic ring or the hydrazine nitrogen atoms, it would be possible to fine-tune the nucleophilicity and redox properties of the molecule. For instance, computational studies could predict how the introduction of various functional groups would alter the electron density on the hydrazine nitrogens, thereby influencing its reactivity in nucleophilic substitution or addition reactions. osti.gov

Furthermore, quantum theory of atoms-in-molecules (QTAIM) and electron localization function (ELF) analyses can provide deep insights into the bonding evolution along reaction pathways, helping to design more effective reductants or catalysts. acs.org This in-silico approach can accelerate the discovery of new derivatives of this compound for specific applications, such as precursors for energetic materials or pharmaceuticals, by prioritizing synthetic targets with the most promising computed properties. nih.gov

Integration into Flow Chemistry Systems for Enhanced Production

Flow chemistry has emerged as a powerful technology for the synthesis of chemical compounds, offering advantages in terms of safety, scalability, and efficiency, particularly for reactions involving hazardous reagents or intermediates. nih.gov The synthesis and manipulation of hydrazine derivatives can be hazardous, making flow chemistry an attractive approach for the production of this compound and its derivatives.

Future research should focus on developing a continuous flow synthesis of this compound. This would likely involve the reaction of a suitable precursor, such as 2-methoxy-5-nitrobenzyl chloride, with hydrazine hydrate (B1144303) in a microreactor. A flow system would allow for precise control of temperature, pressure, and stoichiometry, which is crucial for minimizing the formation of by-products. rsc.org The integration of in-line purification and analysis would further enhance the efficiency and safety of the production process.

Exploration of Novel Reaction Spaces and Unconventional Reaction Conditions

The unique combination of functional groups in this compound suggests that it could participate in a wide range of chemical transformations beyond its classical reactivity. Future research should aim to explore novel reaction spaces and unconventional reaction conditions to uncover new synthetic applications for this compound.

One promising area is the use of photocatalysis. The selective photoinduced reduction of nitroarenes to N-arylhydroxylamines has been achieved using only light and methylhydrazine, without the need for a catalyst or additives. organic-chemistry.org Investigating the photochemical reactivity of this compound could lead to novel transformations of the nitro group or the benzyl (B1604629) C-H bonds.

Solvent-free reaction conditions represent another green and efficient approach. A solvent-free route has been developed for the synthesis of functionalized hydrazines and bishydrazines, highlighting the potential for developing more sustainable synthetic methods. nih.gov Exploring the reactivity of this compound under mechanochemical or solid-state conditions could lead to the discovery of new reaction pathways and products.

Furthermore, the hydrazine moiety can be a key component in the synthesis of various heterocyclic compounds. researchgate.net Investigating the participation of this compound in multicomponent reactions or cycloaddition reactions could provide access to novel and complex molecular scaffolds with potential biological activity. nih.gov The development of aza-Lossen rearrangements to convert amines into complex hydrazine derivatives under mild conditions also opens up new possibilities for creating diverse structures from this compound. organic-chemistry.org

Q & A

Q. What are the optimal synthetic routes for (2-Methoxy-5-nitrobenzyl)hydrazine, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves nucleophilic substitution of a halogenated precursor (e.g., 2-chloro-5-nitrobenzyl chloride) with hydrazine hydrate. Refluxing in ethanol or methanol under inert atmosphere (N₂/Ar) for 12–24 hours is common. Yields depend on solvent polarity and temperature control. For example, ethanol reflux (78°C) provides ~65% yield, while methanol (64°C) may reduce byproduct formation due to milder conditions . Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is recommended.

Q. What characterization techniques are critical for confirming the structure of this compound?

Methodological Answer:

- 1H/13C NMR : Identify methoxy (–OCH₃, δ ~3.8 ppm), aromatic protons (δ 6.5–8.5 ppm), and hydrazine (–NH–NH₂, δ 2.5–4.5 ppm) .

- Mass Spectrometry (ESI-MS) : Confirm molecular ion [M+H]+ at m/z 212.2 (calculated for C₈H₁₀N₄O₃).

- FT-IR : Detect N–H stretches (~3300 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹, asymmetric; ~1350 cm⁻¹, symmetric) .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer: Store under inert gas (argon) at –20°C in amber vials to prevent oxidation and photodegradation. Hydrazine derivatives are hygroscopic; use molecular sieves in storage containers. Periodic TLC or HPLC analysis monitors decomposition (e.g., nitro group reduction or hydrazine oxidation) .

Advanced Research Questions

Q. How do the nitro and methoxy substituents influence the reactivity of this compound in coupling reactions?

Methodological Answer: The electron-withdrawing nitro group (–NO₂) enhances electrophilicity at the benzyl position, facilitating nucleophilic aromatic substitution (SNAr) or Ullmann-type couplings. Conversely, the electron-donating methoxy (–OCH₃) group stabilizes intermediates via resonance, reducing activation energy for cyclization steps. Computational studies (DFT) show a 15–20% lower energy barrier for intramolecular cyclization compared to non-substituted analogs .

Q. What strategies resolve contradictions in reported reaction yields for hydrazine derivatives under varying conditions?

Methodological Answer: Systematic optimization via Design of Experiments (DoE) is critical. For example:

- Solvent Screening : Compare DMF (polar aprotic) vs. ethanol (protic) in Pd-catalyzed couplings. DMF may increase yield by 20% but requires rigorous drying.

- Catalyst Load : Reduce Pd(PPh₃)₄ from 5 mol% to 2 mol% with ligand additives (e.g., XPhos) to maintain efficiency while lowering costs .

- Kinetic Analysis : Use in-situ IR or NMR to identify rate-limiting steps (e.g., hydrazine deprotonation).

Q. How can computational modeling predict the biological activity of this compound derivatives?

Methodological Answer:

- Docking Studies : Target enzymes (e.g., monoamine oxidase) using AutoDock Vina. The nitro group may form H-bonds with active-site residues (e.g., Tyr 398 in MAO-B).

- QSAR Models : Correlate substituent Hammett constants (σ) with IC₅₀ values for antimicrobial activity. Methoxy derivatives often show enhanced solubility and bioavailability .

Q. What mechanisms govern the catalytic decomposition of this compound, and how can this inform hydrogen storage applications?

Methodological Answer: Decomposition pathways (N–N bond cleavage) are catalyzed by transition metals (e.g., Ni, Co):

Q. How can researchers address discrepancies in thermochemical data for hydrazine derivatives?

Methodological Answer:

- Calorimetry : Use differential scanning calorimetry (DSC) to measure ΔH decomposition (–220 kJ/mol).

- Comparative Studies : Cross-validate with ab initio calculations (Gaussian 09, MP2/cc-pVTZ) to resolve inconsistencies in reported bond dissociation energies .

Tables for Key Data

Q. Table 1. Comparative Reactivity of Hydrazine Derivatives

Q. Table 2. Spectroscopic Signatures

| Functional Group | NMR (δ, ppm) | IR (cm⁻¹) |

|---|---|---|

| –OCH₃ | 3.78 (s, 3H) | 2830–2960 |

| –NO₂ | - | 1520, 1350 |

| –NH–NH₂ | 2.9 (br), 4.1 (br) | 3300–3400 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.